molecular formula C7H2BrF2IO2 B13002292 3-Bromo-2,4-difluoro-6-iodobenzoic acid

3-Bromo-2,4-difluoro-6-iodobenzoic acid

Cat. No.: B13002292
M. Wt: 362.89 g/mol
InChI Key: ZXXAVLHWVAKSOO-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluoro-6-iodobenzoic acid is an organic compound with the molecular formula C7H2BrF2IO2. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-difluoro-6-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, fluorination, and iodination of benzoic acid derivatives under controlled conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide, while fluorination can be carried out using fluorine gas or other fluorinating agents. Iodination is often performed using iodine or iodinating reagents like iodine monochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-difluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzoic acid core.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger aromatic systems.

Scientific Research Applications

3-Bromo-2,4-difluoro-6-iodobenzoic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies involving halogenated aromatic compounds and their interactions with biological systems.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluoro-6-iodobenzoic acid involves its interaction with molecular targets through its halogen atoms and benzoic acid core. The halogen atoms can participate in halogen bonding, while the benzoic acid core can engage in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-iodobenzoic acid
  • 2-Amino-4-bromo-3,6-difluoro-5-iodobenzoic acid
  • 4-Bromo-2-iodobenzoic acid

Uniqueness

3-Bromo-2,4-difluoro-6-iodobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research applications.

Properties

Molecular Formula

C7H2BrF2IO2

Molecular Weight

362.89 g/mol

IUPAC Name

3-bromo-2,4-difluoro-6-iodobenzoic acid

InChI

InChI=1S/C7H2BrF2IO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,(H,12,13)

InChI Key

ZXXAVLHWVAKSOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)C(=O)O)F)Br)F

Origin of Product

United States

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